delta1-Thienamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

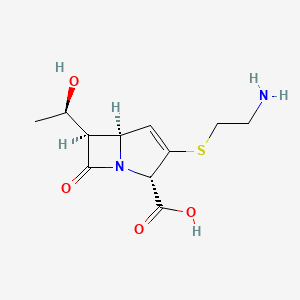

Delta1-Thienamycin, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

Delta1-Thienamycin is characterized by its unique β-lactam ring structure, which is crucial for its antibacterial activity. The compound's mechanism involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. However, studies have indicated that this compound exhibits limited antibacterial activity compared to its parent compound, thienamycin. This reduced efficacy has been attributed to the presence of a less reactive β-lactam amide bond in this compound .

In Vitro Studies

In disc-diffusion assays, this compound demonstrated minimal antibacterial activity against various bacterial strains. Notably, it was found to be essentially devoid of activity against tested Gram-positive and Gram-negative bacteria . This lack of efficacy suggests that while the compound may possess structural similarities to other β-lactams, its pharmacological profile is significantly altered.

Comparative Analysis with Thienamycin

Thienamycin itself has shown broad-spectrum activity against several pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. In contrast, this compound's reduced activity raises questions about its viability as a standalone therapeutic agent. The following table summarizes the comparative antibacterial activities of thienamycin and this compound:

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Notes |

|---|---|---|---|

| Thienamycin | Yes | Yes | Broad-spectrum activity |

| This compound | No | No | Minimal to no detectable activity |

Potential Applications in Combination Therapy

Despite its limited standalone efficacy, this compound may hold potential in combination therapies. The concept of using beta-lactams in conjunction with other antibiotics has gained traction due to the rise of multidrug-resistant (MDR) pathogens. For instance, combining carbapenems like meropenem with beta-lactamase inhibitors has shown promise in enhancing therapeutic outcomes against resistant strains .

Case Studies and Research Findings

Several case studies have explored the implications of utilizing this compound in broader antibiotic strategies:

- Combination with Clavulanic Acid : Research indicates that when combined with clavulanic acid, certain β-lactams can effectively combat MDR Mycobacterium tuberculosis, a pathogen typically resistant to β-lactams due to chromosomal β-lactamase production .

- Structure-Activity Relationship (SAR) Studies : Detailed SAR analyses have been conducted to understand how structural modifications influence the antibacterial properties of beta-lactams. These studies emphasize the importance of specific functional groups in enhancing or diminishing activity against target bacteria .

Propriétés

Numéro CAS |

77171-32-5 |

|---|---|

Formule moléculaire |

C11H16N2O4S |

Poids moléculaire |

272.32 g/mol |

Nom IUPAC |

(2S,5S,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h4-6,8-9,14H,2-3,12H2,1H3,(H,16,17)/t5-,6-,8+,9-/m1/s1 |

Clé InChI |

DZZINIRDDHWAGH-MTSNSDSCSA-N |

SMILES |

CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |

SMILES isomérique |

C[C@H]([C@H]1[C@H]2C=C([C@@H](N2C1=O)C(=O)O)SCCN)O |

SMILES canonique |

CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |

Synonymes |

delta(1)-thienamycin delta1-thienamycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.